
2-Amino-6-fluoro-7-chloro-1,3-benzothiazole
Description
2-Amino-6-fluoro-7-chloro-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClFN2S and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFRRHGAUBCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284371 | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101337-93-3 | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101337-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of incorporating fluorine into the structure of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?
A1: The inclusion of fluorine in drug design is a common strategy to enhance biological activity. In the case of this compound, the fluorine atom contributes to several desirable properties. Firstly, it can increase lipophilicity, potentially improving the molecule's ability to cross cell membranes and reach its target [, ]. Secondly, the presence of fluorine can influence metabolic stability, potentially increasing the compound's half-life in vivo []. These factors, combined with potential alterations in binding affinity and selectivity, make fluorine a valuable tool in optimizing the pharmacological profile of benzothiazole derivatives [, ].
Q2: What synthetic routes are commonly employed to synthesize this compound?
A2: A common synthetic approach starts with 3-chloro-4-fluoroaniline reacting with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid. This reaction yields this compound [, ]. This intermediate can then be further modified to create a library of compounds with diverse structures and biological activities [, ].
Q3: What are the potential applications of this compound derivatives in medicinal chemistry?
A3: Research suggests that derivatives of this compound exhibit promising antibacterial, antifungal, and anti-inflammatory activities [, ]. For instance, studies have shown significant activity against bacteria like Micrococcus leutus and Proteus vulgaris and the fungus Aspergillus flavus []. These findings highlight the potential of this compound derivatives as lead compounds for the development of new therapeutic agents against various infectious diseases and inflammatory conditions [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)


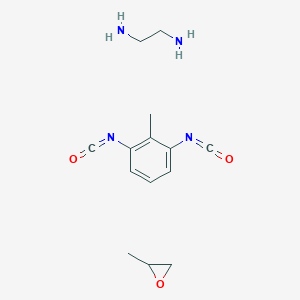

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
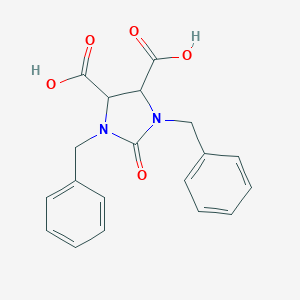

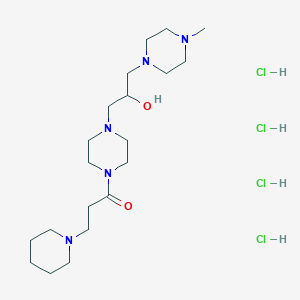

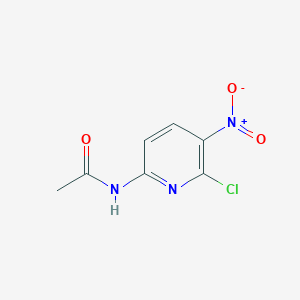
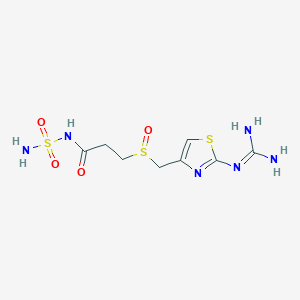
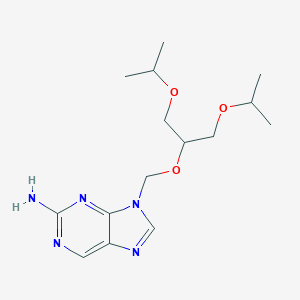
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
